molecular formula C19H20O5 B14108424 2',3,4,4'-Tetramethoxychalcone

2',3,4,4'-Tetramethoxychalcone

Cat. No.: B14108424
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-UHFFFAOYSA-N
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Description

2’,3,4,4’-Tetramethoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are known for their diverse biological activities and are found in various plants. The structure of 2’,3,4,4’-Tetramethoxychalcone includes a central α,β-unsaturated carbonyl system, which is crucial for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3,4,4’-Tetramethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2’,3,4,4’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3,4,4’-Tetramethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols.

Scientific Research Applications

2’,3,4,4’-Tetramethoxychalcone has been studied for its various biological activities, including:

Mechanism of Action

Comparison with Similar Compounds

2’,3,4,4’-Tetramethoxychalcone can be compared with other chalcone derivatives such as:

The uniqueness of 2’,3,4,4’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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